![molecular formula C6H10O2S B069946 (R)-tetrahydro-2H-thiopyran-3-carboxylic acid CAS No. 161511-61-1](/img/structure/B69946.png)
(R)-tetrahydro-2H-thiopyran-3-carboxylic acid
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Description
“®-alpha Lipoic Acid”, also known as “R-ALA” or “alpha-lipoic acid”, is a powerful antioxidant that plays a crucial role in maintaining the overall health of the human body . It is a naturally occurring compound that is synthesized in small amounts by the body, but it can also be obtained through dietary sources and supplements .
Synthesis Analysis
The production of “®-mandelic acid” from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations has been reported . An epoxidation-hydrolysis-double oxidation artificial enzyme cascade was developed to produce “®-mandelic acid” at 1.52 g/L from styrene with >99% ee .
Molecular Structure Analysis
The molecular structure analysis of compounds like these often involves the use of software tools such as ChemDraw, HyperChem, GuassView 5.0 . These tools can help establish the molecular structure model of the compound.
Chemical Reactions Analysis
The chemical reactions of amino acids, which are similar compounds, are important for identification and analysis of amino acids in protein .
Physical And Chemical Properties Analysis
Amino acids, which are similar compounds, are colorless, crystalline substances. Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-thiane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2,(H,7,8)/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMOTEAFHXHTAL-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CSC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434799 |
Source
|
Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tetrahydro-2H-thiopyran-3-carboxylic acid | |
CAS RN |
161511-61-1 |
Source
|
Record name | 2H-Thiopyran-3-carboxylicacid, tetrahydro-, (R)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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